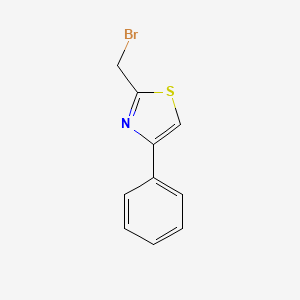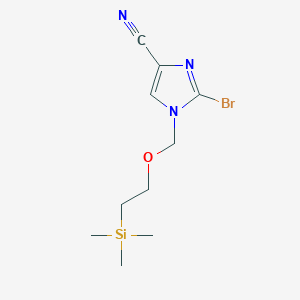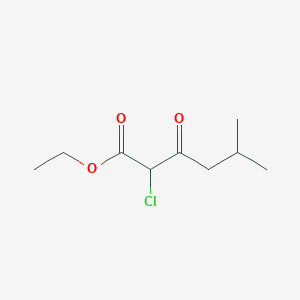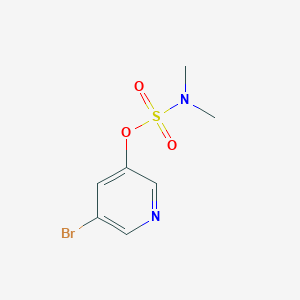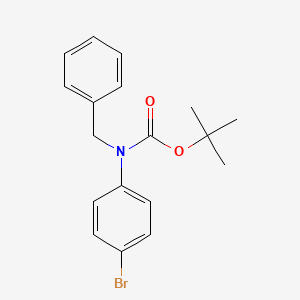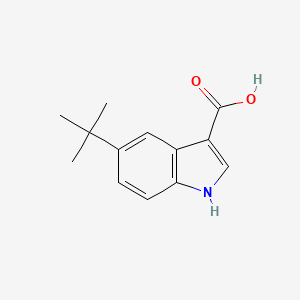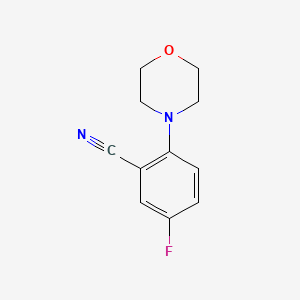
5-Fluoro-2-(morpholin-4-yl)benzonitrile
Vue d'ensemble
Description
5-Fluoro-2-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . It is a versatile material utilized in scientific research, with applications in various fields like pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(morpholin-4-yl)benzonitrile is 1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 . This indicates that the molecule consists of a fluorinated benzonitrile group attached to a morpholine ring.Physical And Chemical Properties Analysis
5-Fluoro-2-(morpholin-4-yl)benzonitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Application in Cancer Research
5-Fluorouracil (5-Fu) is a frequently used antitumor agent for treating solid tumors such as breast, colorectal, and gastric cancers . Modifications of the 5-Fu structure have been performed to tackle problems like poor tumor selectivity, high incidences of bone marrow, gastrointestinal tract, and central nervous system toxicity .
Method of Application
A series of six novel 5-fluorouracil derivatives were synthesized and their structures confirmed by 1H- and 13C-NMR, MS, and elemental analysis . The preliminary in vitro antitumor activities against B16, K562, and CHO cells and the in vivo inhibitions of liver cancer H22 were tested .
Results
Some of these compounds effectively inhibit the growth of tumor cells. However, the in vivo trials in mice revealed that the compounds also exhibited serious liver and lung tissue toxicity . The hydrolysis experiments indicated that this type of compound did not readily liberate 5-fluorouracil, as expected .
Application in Antiviral Research
Indole derivatives, including those with a 5-fluoro-3-phenyl-1H-indole-2-carbonyl group, have shown potential as antiviral agents .
Method of Application
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results
Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and others were found to be potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Propriétés
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGVYUXZCRDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(morpholin-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



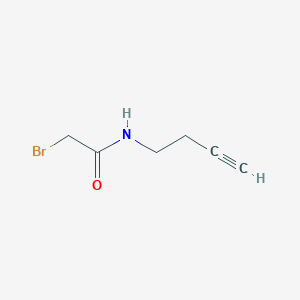
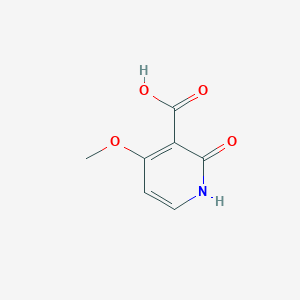
![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)
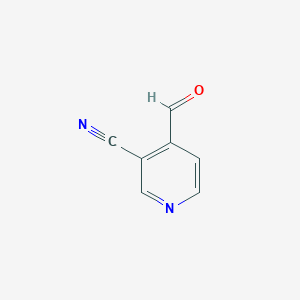
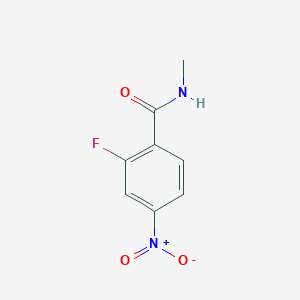
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

